molecular formula C12H15BrOS B1473529 (1S,2S)-2-[(4-bromophenyl)sulfanyl]cyclohexan-1-ol CAS No. 1636179-67-3

(1S,2S)-2-[(4-bromophenyl)sulfanyl]cyclohexan-1-ol

Cat. No. B1473529
CAS RN: 1636179-67-3
M. Wt: 287.22 g/mol
InChI Key: OBDOVCIIWHGDPK-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the bromophenyl group and the formation of the cyclohexanol ring. While specific synthetic routes may vary, researchers have explored various methods to access this chiral intermediate. Notably, FT-IR, 1H NMR, 13C NMR, and MS techniques are commonly used for its detection and characterization .


Molecular Structure Analysis

The molecular structure of (1S,2S)-2-[(4-bromophenyl)sulfanyl]cyclohexan-1-ol reveals a cyclohexane ring with a hydroxyl group attached to one of the carbon atoms. The bromophenyl substituent is positioned at another carbon, imparting chirality to the molecule. The stereochemistry of the two adjacent stereocenters (1S,2S) further influences its properties .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of cyclohexane derivatives including elements like Br (bromine), Cl (chlorine), N (nitrogen), O (oxygen), and S (sulfur) at specific positions has been explored. These syntheses have led to the selective formation of various cyclohexane derivatives, demonstrating the versatility of these compounds in chemical reactions (Kaya, Menzek, & Şahin, 2014).

Oxidation Studies

  • Chemical oxidation studies have been conducted on β-hydroxy-sulfides, leading to the formation of sulfoxides and ketones through oxidative cleavage and rearrangement processes. This highlights the reactivity of these compounds in various chemical environments (Donnici, Guimarães, & de Melo, 2003).

Potential Anticancer Activities

  • Bromophenol derivatives have shown promise in anticancer research. For instance, a study on a novel bromophenol derivative demonstrated significant anti-proliferative effects on human lung cancer cell lines, indicating the potential of such compounds in developing new anticancer drugs (Guo et al., 2018).

Radical Fragmentation

  • Radical fragmentation of o-bromophenyl sulfoxides has been reported, where enantiomerically pure materials were used to prepare cyclohexene derivatives. This study provides insights into the stereochemical aspects of such reactions (Imboden, Villar, & Renaud, 1999).

Organocatalyst Development

  • Enantiopure trans-1-amino-2-(arylsulfanyl)cyclohexanes have been synthesized and applied as organocatalysts in certain reactions, such as the Baylis–Hillman reaction. This underlines the utility of these compounds in asymmetric catalysis (Nowak, Wojaczyńska, & Skarżewski, 2011).

properties

IUPAC Name

(1S,2S)-2-(4-bromophenyl)sulfanylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrOS/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h5-8,11-12,14H,1-4H2/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBDOVCIIWHGDPK-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)O)SC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)O)SC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,2S)-2-[(4-bromophenyl)sulfanyl]cyclohexan-1-ol
Reactant of Route 2
Reactant of Route 2
(1S,2S)-2-[(4-bromophenyl)sulfanyl]cyclohexan-1-ol
Reactant of Route 3
Reactant of Route 3
(1S,2S)-2-[(4-bromophenyl)sulfanyl]cyclohexan-1-ol
Reactant of Route 4
Reactant of Route 4
(1S,2S)-2-[(4-bromophenyl)sulfanyl]cyclohexan-1-ol
Reactant of Route 5
(1S,2S)-2-[(4-bromophenyl)sulfanyl]cyclohexan-1-ol
Reactant of Route 6
(1S,2S)-2-[(4-bromophenyl)sulfanyl]cyclohexan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.